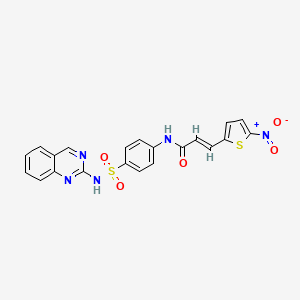
Mlkl-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mlkl-IN-7 is a small molecule inhibitor specifically designed to target the mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial mediator in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory and neurodegenerative diseases. This compound has garnered significant interest due to its potential therapeutic applications in modulating necroptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity against MLKL. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The goal is to produce this compound in sufficient quantities for preclinical and clinical studies.
Chemical Reactions Analysis
Types of Reactions
Mlkl-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Mlkl-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the necroptosis pathway and the role of MLKL in cell death.
Biology: Employed in cellular assays to investigate the effects of MLKL inhibition on cell viability and necroptosis.
Medicine: Potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in drug discovery and development programs aimed at identifying new necroptosis inhibitors.
Mechanism of Action
Mlkl-IN-7 exerts its effects by binding to the mixed lineage kinase domain-like protein (MLKL), thereby inhibiting its activity. MLKL is a key effector in the necroptosis pathway, and its activation involves phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound prevents this process by blocking MLKL activation and subsequent membrane translocation .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: An inhibitor of receptor-interacting protein kinase 1 (RIPK1), another key player in the necroptosis pathway.
GSK’872: A selective inhibitor of receptor-interacting protein kinase 3 (RIPK3).
NSA: A small molecule inhibitor targeting MLKL, similar to Mlkl-IN-7.
Uniqueness
This compound is unique in its high specificity for MLKL, making it a valuable tool for dissecting the necroptosis pathway. Unlike other inhibitors that target upstream kinases like RIPK1 and RIPK3, this compound directly inhibits the terminal effector of necroptosis, providing a more targeted approach to modulating this cell death pathway .
Properties
Molecular Formula |
C21H15N5O5S2 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[4-(quinazolin-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H15N5O5S2/c27-19(11-7-16-8-12-20(32-16)26(28)29)23-15-5-9-17(10-6-15)33(30,31)25-21-22-13-14-3-1-2-4-18(14)24-21/h1-13H,(H,23,27)(H,22,24,25)/b11-7+ |
InChI Key |
URTZWFXYHGBPQY-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
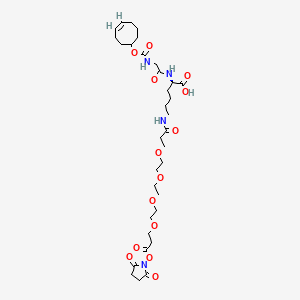
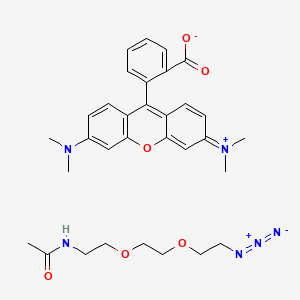
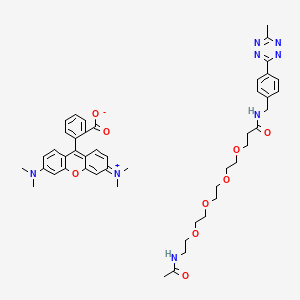
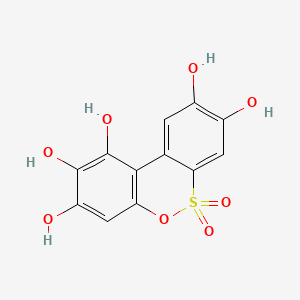
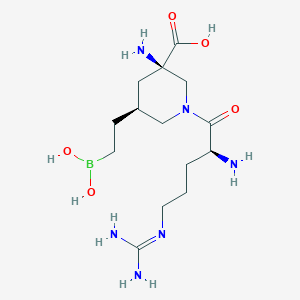
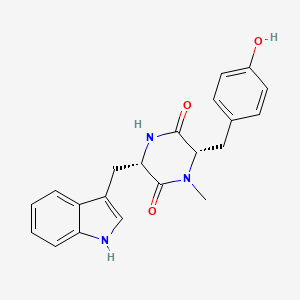
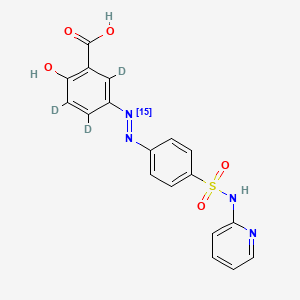
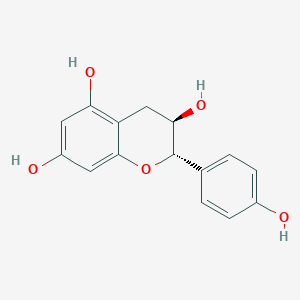
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
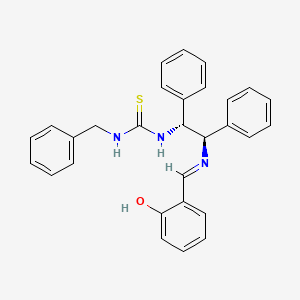
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
